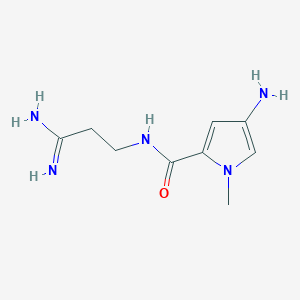

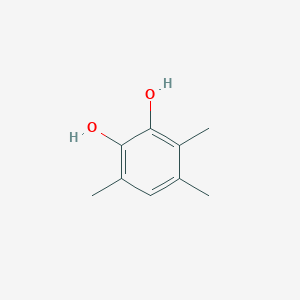

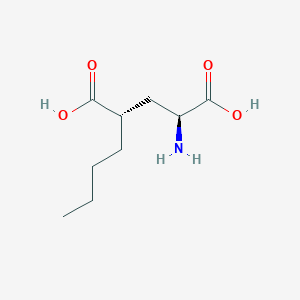

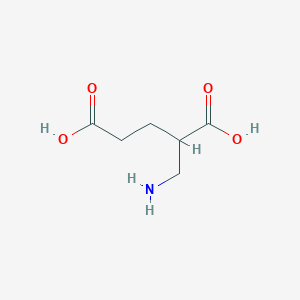

(4S)-4-butyl-L-glutamic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of (4S)-4-butyl-L-glutamic acid derivatives and related compounds involves various strategies. One method includes the Lewis acid-catalyzed reaction of benzyl alcohol with a D-ribose-derived aziridino-gamma-lactone, leading to the formation of specific stereoisomers (Dauban et al., 2000). Another approach uses cycloadditions of nitrones with substituted propenols and acrylates for synthesizing 4-hydroxy substituted glutamic acids, highlighting the versatility of synthesis methods for generating glutamic acid derivatives (Tamura et al., 2005).

Molecular Structure Analysis

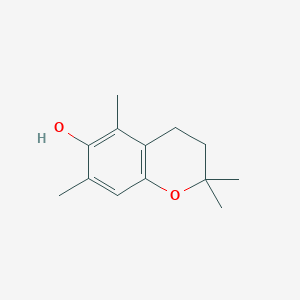

The molecular structure of (4S)-4-butyl-L-glutamic acid and its analogs plays a crucial role in their biological activity and interaction with receptors. Detailed structural analyses are conducted using techniques such as X-ray crystallography, providing insights into the three-dimensional configuration and spatial arrangement of atoms within these molecules (Jane et al., 1996).

科学的研究の応用

Microbial Synthesis and Biopolymer Applications

Research has demonstrated that certain lactic acid bacteria, including strains of Lactobacillus plantarum, can produce glutamic acid, a close relative to (4S)-4-butyl-L-glutamic acid. These findings open pathways for developing functional foods enriched with glutamic acid and its derivatives, like γ-amino butyric acid (GABA), which have potential health benefits (Zareian et al., 2012).

Enantiospecific Synthesis and Receptor Agonism

The first enantiospecific synthesis of 3,4-dihydroxy-L-glutamic acid, a stereoisomer related to (4S)-4-butyl-L-glutamic acid, has been reported. This compound acts as an agonist of metabotropic glutamate receptors, which are crucial for brain function, demonstrating the compound's potential in neurological research and therapy (Dauban et al., 2000).

Role in Blood Coagulation and Disease

The post-translation modification of glutamic acid to 4-carboxyglutamate plays a significant role in blood coagulation, binding calcium ions necessary for this process. This modification is essential for understanding diseases like osteoporosis and atherosclerosis, offering insights into potential therapeutic targets (Shah & Khan, 2020).

Synthesis of Derivatives for Chemical and Biological Studies

Research on synthesizing new 4-substituted glutamic acid derivatives, including (4S)-4-butyl-L-glutamic acid analogs, has expanded the toolkit for studying neurotransmission, demonstrating these compounds' utility in designing new neurotransmitter receptor agonists or antagonists (Wehbe et al., 2004).

Enhanced Electrochemical Performance

L-glutamic acid, closely related to (4S)-4-butyl-L-glutamic acid, has been studied for its impact on the electrolyte of all-vanadium redox flow batteries. It significantly improves the thermal stability and electrochemical performance of the electrolyte, illustrating the compound's potential in energy storage applications (Liang et al., 2013).

将来の方向性

特性

IUPAC Name |

(2S,4S)-2-amino-4-butylpentanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-2-3-4-6(8(11)12)5-7(10)9(13)14/h6-7H,2-5,10H2,1H3,(H,11,12)(H,13,14)/t6-,7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMGQZBSGZRAKSV-BQBZGAKWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC(C(=O)O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C[C@@H](C(=O)O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20580536 |

Source

|

| Record name | (4S)-4-Butyl-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20580536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4S)-4-butyl-L-glutamic acid | |

CAS RN |

14344-45-7 |

Source

|

| Record name | (4S)-4-Butyl-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20580536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Ethoxyspiro[3.5]non-2-en-1-one](/img/structure/B83230.png)